N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Beschreibung
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrano[4,3-c]pyrazole core fused with a benzo[c][1,2,5]thiadiazole carboxamide moiety. This compound’s synthesis likely involves multi-component reactions, as evidenced by analogous pyranopyrazole derivatives synthesized via one-pot methods .
Eigenschaften
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-14-4-5-22-8-10(14)13(17-20)7-16-15(21)9-2-3-11-12(6-9)19-23-18-11/h2-3,6H,4-5,7-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBNEZEZZNALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole core and a pyrano[4,3-c]pyrazole moiety. The presence of the thiadiazole ring is particularly noteworthy as it is known for imparting various biological activities to compounds.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
- Cell Cycle Modulation : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, promoting apoptosis through caspase activation pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance, Alam et al. (2011) demonstrated that derivatives containing thiadiazole exhibited significant cytotoxicity against human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. Notably:
- Cytotoxicity : Compounds showed IC50 values ranging from 0.04 to 23.6 µM against various cancer cell lines.
- Apoptosis Induction : Activation of caspases 3, 8, and 9 was observed in several studies, indicating a mechanism involving programmed cell death .
Comparative Biological Activity
To provide a clearer perspective on the biological activity of this compound compared to other thiadiazole derivatives, the following table summarizes key findings from relevant research:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 | Apoptosis via caspase activation |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB | 9 | Cytotoxicity against breast cancer |
| N-(tert-butyl)-thiadiazole derivative | Pancreatic cancer (PANC-1) | 1.7 | Induces apoptosis |
Case Studies
- Dawood et al. (2013) : Investigated the synthesis and anticancer activity of pyrazole-based thiadiazoles against HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Jakovljević et al. (2017) : Studied the antiproliferative effects of thiadiazoles derived from phenolic acids on A549 and HL-60 cell lines. The results indicated that these compounds could effectively induce apoptosis without significant toxicity to normal cells .
Vergleich Mit ähnlichen Verbindungen
Pyrano[4,3-c]pyrazole Derivatives
- Compound [1] (from ): 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile Key Differences: Lacks the benzo[c][1,2,5]thiadiazole carboxamide group; instead, it features a nitrile substituent and a methoxyphenyl ring. Synthesis: Prepared via four-component or three-component one-pot reactions .
Benzo[c][1,2,5]thiadiazole Carboxamide Derivatives
- ND-11543 (from ): N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide Key Differences: Replaces the pyranopyrazole core with an imidazo[2,1-b]thiazole system. The benzo[c][1,2,5]thiadiazole is absent; instead, a trifluoromethylpyridine-piperazine substituent enhances lipophilicity. Synthesis: EDC-mediated coupling of carboxylic acid and amine precursors (62% yield) . Pharmacological Relevance: Demonstrated anti-tuberculosis activity in intracellular and in vivo models.
- N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (from ) Key Differences: Substitutes the pyranopyrazole with a triazolo[4,3-b]pyridazin core and adds a methoxy group. Structural Implications: The triazolopyridazine may enhance π-π stacking interactions in biological targets compared to pyranopyrazole.
Comparative Data Table
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The target compound’s benzo[c][1,2,5]thiadiazole moiety may reduce logP compared to ND-11543’s trifluoromethylpyridine-piperazine group, which enhances membrane permeability .
- Metabolic Stability: Pyranopyrazole derivatives are prone to oxidative metabolism at the methyl group, whereas triazolopyridazines () may exhibit higher stability due to aromatic nitrogen density .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step procedures, typically starting with the preparation of the pyrano-pyrazole core followed by coupling with the benzo-thiadiazole carboxamide group. Key parameters include:
- Temperature control : Exothermic reactions (e.g., cyclocondensation) require gradual heating (60–80°C) to avoid side products .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency during carboxamide formation .
- Catalysts : Use of KCO or NaH improves reaction yields in heterocyclic ring formation steps . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the compound in >90% purity .
Q. How is the compound characterized structurally and analytically post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon hybridization states, particularly for the pyrano and thiadiazole moieties .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) confirms molecular formula integrity .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods resolve contradictory data on the compound’s reactivity or biological activity?
Discrepancies in reactivity or bioactivity can be addressed via:
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition-state geometries to predict reaction pathways (e.g., nucleophilic attack sites on the thiadiazole ring) .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes like 14-α-demethylase) to rationalize conflicting inhibition data .
- Reaction path search algorithms : Tools like GRRM predict side products under varying conditions (e.g., pH or solvent effects) .
Q. What experimental strategies can validate the compound’s metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .
- Isotopic labeling : Introduce C or H at metabolically labile sites (e.g., methyl groups) to track metabolic pathways .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., pH, temperature, enzyme concentration) on metabolic half-life .
Q. How can reaction mechanisms for key transformations (e.g., carboxamide coupling) be elucidated?
Mechanistic studies require:
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or F NMR (if fluorinated intermediates are used) to identify rate-determining steps .
- Isotope effects : Compare / ratios in proton-transfer steps to distinguish between concerted or stepwise mechanisms .
- Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates during coupling reactions .
Q. What methodologies address discrepancies in reported biological activity across cell lines?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target stabilization .
- Structural analogs : Synthesize derivatives with modifications to the pyrazole methyl group or thiadiazole ring to isolate structure-activity relationships (SAR) .
- Transcriptomic profiling : RNA-seq analysis identifies off-target effects (e.g., unintended kinase inhibition) that may explain variability .
Q. How can the compound’s interaction with membrane transporters (e.g., P-glycoprotein) be systematically studied?
- Caco-2 permeability assays : Measure apical-to-basal flux ratios to assess efflux pump involvement .
- ATPase activity assays : Quantify P-gp ATP hydrolysis in the presence of the compound to confirm transporter modulation .
- MD simulations : All-atom molecular dynamics models predict binding poses within transporter pockets .
Methodological Notes
- Synthetic optimization : Use response surface methodology (RSM) to model interactions between reaction time, temperature, and catalyst loading .
- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and normalize activity data to cell viability (MTT assays) to mitigate false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
